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Compound of Interest

Compound Name: Jtv-519 free base

Cat. No.: B1663253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the 1,4-benzothiazepine derivative JTV-

519 (also known as K201) and related compounds, focusing on their mechanism of action,

preclinical efficacy, and available clinical trial information. These compounds are primarily

investigated for their potential in treating cardiac arrhythmias, heart failure, and other conditions

linked to abnormal intracellular calcium handling.

Mechanism of Action: Stabilizing the Ryanodine
Receptor
JTV-519 and its analogs primarily exert their effects by targeting the ryanodine receptor

(RyR2), a critical intracellular calcium release channel located on the sarcoplasmic reticulum

(SR) of cardiomyocytes.[1][2] In pathological conditions such as heart failure and certain

arrhythmias, RyR2 channels can become "leaky," leading to inappropriate diastolic calcium

release from the SR. This calcium leak can trigger delayed afterdepolarizations and contribute

to cellular arrhythmogenesis.

JTV-519 acts as a RyR2 stabilizer, promoting the closed state of the channel and thereby

reducing this harmful calcium leak.[1] The precise mechanism is a subject of ongoing research,

but it is believed to involve one or both of the following pathways:
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Direct Interaction with RyR2: JTV-519 may directly bind to the RyR2 protein, inducing a

conformational change that favors the closed state.[1]

Enhancing Calstabin2 Binding: A key regulatory protein, calstabin2 (also known as

FKBP12.6), is known to stabilize RyR2. In disease states, calstabin2 can dissociate from the

RyR2 complex, contributing to channel leakiness. JTV-519 is thought to increase the affinity

of calstabin2 for RyR2, thereby restoring its stabilizing function.[1][2][3]

The related compound, S-107, is also a benzothiazepine derivative designed as a more

specific RyR stabilizer with potentially fewer off-target effects.[4]
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Caption: Mechanism of JTV-519 and S-107 in stabilizing the RyR2 channel.

Preclinical Data
A substantial body of preclinical evidence from in vitro and animal studies supports the

mechanism of action of JTV-519.
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Parameter Model Compound Dosage Key Findings Reference

Diastolic

Ca2+ Spark

Frequency

Murine

Cardiomyocyt

es

JTV-519 1 µmol/L

Significantly

reduced

ouabain-

induced Ca2+

spark

frequency.

[5]

SR Ca2+

Leak

Murine

Cardiomyocyt

es

JTV-519 1 µmol/L

Reduced SR

Ca2+ leak

independentl

y of SR Ca2+

load.

[5]

Cardiac

Function

CLP Mice

(Sepsis

Model)

JTV-519
0.5 mg/kg/h

(i.v.)

Significantly

increased

fractional

shortening

(FS) and

ejection

fraction (EF).

[6]

Arrhythmia

Induction

Calstabin-

2+/- Mice
JTV-519

0.5

mg·kg−1·hr−1

Prevented

catecholamin

e-induced

ventricular

arrhythmias.

[7]

Ryanodine

Binding

Failing Dog

Heart SR
JTV-519 N/A
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rate of

[3H]ryanodin

e binding,

indicating

channel

stabilization.

[8]

RyR2
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JTV-519 1 µM Prevented

calstabin-2

release from

[7]
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Cardiomyocyt

es

RyR2 despite

PKA

phosphorylati

on.

Clinical Trial Data
While JTV-519 has progressed to clinical trials, detailed quantitative results from these studies

are not widely available in the public domain. The following table summarizes the known

clinical trials.

NCT Number Phase Condition Status
Published

Results

NCT01259622 Phase 2 Atrial Fibrillation Unknown
No quantitative

data published.

NCT00626652 Phase 2 Atrial Fibrillation Unknown
No quantitative

data published.

Information regarding clinical trials for the related compound S-107 is limited, with no major

published trial results found.

Experimental Protocols
Detailed experimental protocols for the human clinical trials of JTV-519 are not publicly

available. However, based on preclinical studies, a general workflow for evaluating the efficacy

of RyR2 stabilizers can be outlined.

General Experimental Workflow for Preclinical
Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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